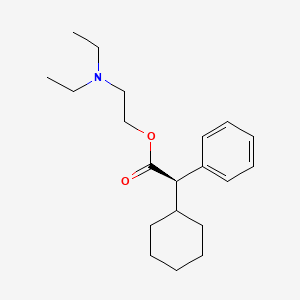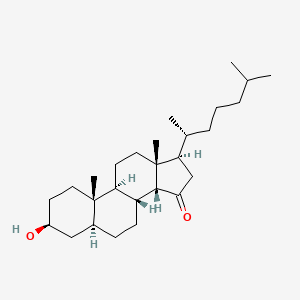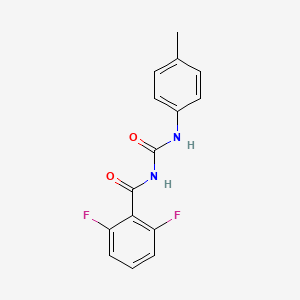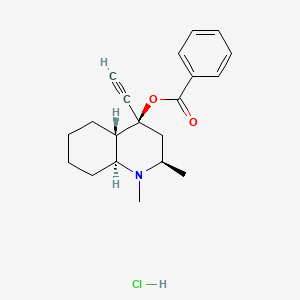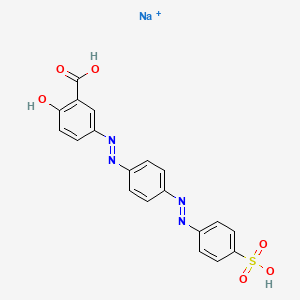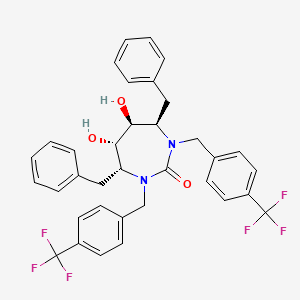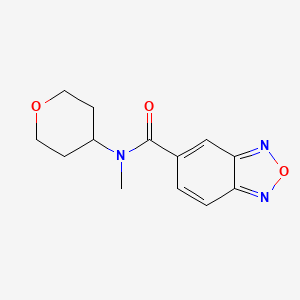
Upb5G360MA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of Upb5G360MA involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran-4-amine with benzo[c][1,2,5]oxadiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Upb5G360MA undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Upb5G360MA has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Upb5G360MA involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Upb5G360MA can be compared with other similar compounds such as:
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]oxadiazole-5-carboxamide: This compound shares a similar structure but may have different substituents or functional groups.
Benzo[c][1,2,5]oxadiazole derivatives: These compounds have the same core structure but differ in their side chains and functional groups.
Propiedades
Número CAS |
1086377-48-1 |
|---|---|
Fórmula molecular |
C13H15N3O3 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
N-methyl-N-(oxan-4-yl)-2,1,3-benzoxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16(10-4-6-18-7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |
Clave InChI |
IRYRMRDDVXULFG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



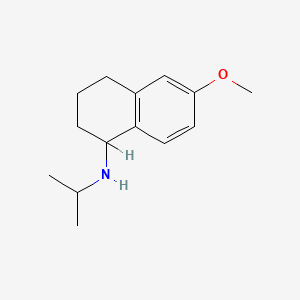
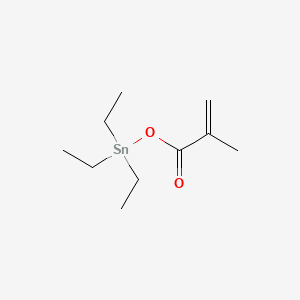

![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)

